7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1030120-83-2) is a thienopyrimidine derivative with a molecular formula of C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol . It features a 2-methylphenyl group at the 7-position and a methylsulfanyl (-SMe) moiety at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one core.
Properties
IUPAC Name |
7-(2-methylphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-5-3-4-6-9(8)10-7-19-12-11(10)15-14(18-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYBOZQVBHQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Anticancer Activity
Studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, similar compounds have shown antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the JAK/STAT pathway, which is crucial in many types of cancers .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | JAK/STAT inhibition |
| 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | A549 (Lung) | TBD | Apoptosis induction |
| 7-(phenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | HT-29 (Colon) | TBD | Cell cycle arrest |
Note: TBD = To Be Determined; further studies are needed for specific IC50 values.
Anti-inflammatory Properties
Research has shown that compounds similar to this compound may possess anti-inflammatory properties. These effects are often mediated through the inhibition of inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play significant roles in inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that thienopyrimidine derivatives may also exhibit neuroprotective effects. For example, they could potentially inhibit pathways involved in neurodegenerative diseases like Parkinson's disease by targeting specific kinases such as LRRK2, which is implicated in neuronal death and inflammation .
Case Studies
-
Case Study on Anticancer Activity
A recent study evaluated the anticancer potential of a series of thienopyrimidine derivatives against various cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced their antiproliferative activity. The study highlighted the importance of substituent position and electronic effects on biological outcomes. -
Neuroprotective Study
Another investigation focused on the neuroprotective effects of related compounds in models of Parkinson's disease. The findings suggested that these compounds could reduce neuronal apoptosis and improve motor function in animal models by modulating kinase activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Diversity : The target compound’s 2-methylphenyl and methylsulfanyl groups contrast with analogs featuring halogens (e.g., 3-chlorophenyl in ), trifluoromethyl groups (), or fused pyrazole rings (). These modifications influence electronic properties and steric bulk.
- Core Variations: Analogs like 2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one () utilize the thieno[2,3-d]pyrimidine isomer, altering the spatial arrangement of the sulfur atom and nitrogen atoms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
